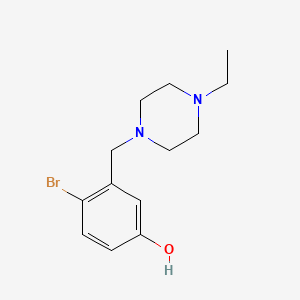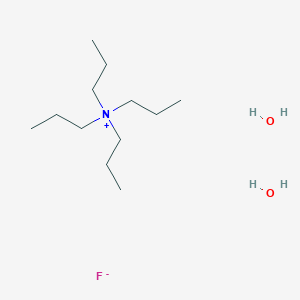
Cytidine, cytidylyl-(3'-->5')-, monoammonium salt (8CI,9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt (8CI,9CI) is a nucleotide analog that plays a crucial role in various biochemical processes. It is composed of two cytidine molecules linked by a phosphodiester bond between the 3’ and 5’ positions. This compound is often used in research and industrial applications due to its unique properties and functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt involves the condensation of two cytidine molecules. This reaction typically requires the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) to facilitate the formation of the phosphodiester bond. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt is scaled up using automated synthesizers that can handle large volumes of reagents and solvents. The process involves continuous monitoring and optimization of reaction parameters to ensure high yield and purity of the final product. Purification is typically achieved through techniques such as high-performance liquid chromatography (HPLC) or ion-exchange chromatography.
化学反応の分析
Types of Reactions
Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form uridine derivatives.
Reduction: Reduction reactions can convert it back to its monomeric cytidine units.
Substitution: Nucleophilic substitution reactions can modify the cytidine moieties or the phosphodiester linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Uridine derivatives.
Reduction: Monomeric cytidine units.
Substitution: Modified cytidine derivatives with various functional groups.
科学的研究の応用
Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and nucleic acid analogs.
Biology: Plays a role in studying DNA and RNA interactions, replication, and transcription processes.
Medicine: Investigated for its potential therapeutic applications in antiviral and anticancer treatments.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics.
作用機序
The mechanism of action of Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt involves its incorporation into nucleic acids, where it can influence the structure and function of DNA and RNA. It can act as a substrate for various enzymes, including polymerases and nucleases, affecting processes such as replication, transcription, and repair. The phosphodiester linkage between the cytidine units is crucial for its biological activity, as it mimics the natural backbone of nucleic acids.
類似化合物との比較
Similar Compounds
- Uridine, uridylyl-(3’–>5’)-, monoammonium salt
- Adenosine, adenylyl-(3’–>5’)-, monoammonium salt
- Guanosine, guanylyl-(3’–>5’)-, monoammonium salt
Uniqueness
Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt is unique due to its specific cytidine-cytidine linkage, which imparts distinct properties compared to other nucleotide analogs. Its ability to form stable phosphodiester bonds and participate in various biochemical reactions makes it a valuable tool in research and industrial applications.
特性
分子式 |
C18H29N7O12P+ |
|---|---|
分子量 |
566.4 g/mol |
IUPAC名 |
azanium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C18H25N6O12P.H3N/c19-9-1-3-23(17(29)21-9)15-12(27)11(26)8(35-15)6-33-37(31,32)36-14-7(5-25)34-16(13(14)28)24-4-2-10(20)22-18(24)30;/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H2,19,21,29)(H2,20,22,30);1H3/p+1/t7-,8-,11-,12-,13-,14-,15-,16-;/m1./s1 |
InChIキー |
JGKVVMBBXIPZIL-ZNFCZCJPSA-O |
異性体SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=CC(=NC4=O)N)CO)O)O.[NH4+] |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=NC4=O)N)CO)O)O.[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12080930.png)
![2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate](/img/structure/B12080935.png)

![3-Bromo-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12080953.png)

![[1,1'-Biphenyl]-4-amine, 2'-(phenylmethoxy)-](/img/structure/B12080960.png)


![2-cyclopenta[b]pyran-2-yl-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B12080977.png)
![(R)-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12080978.png)

